2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized various derivatives starting from compounds related to 2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. These derivatives have shown promising antimicrobial activities against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (N. M. Sabry et al., 2013; I. H. El Azab & Sh. H. Abdel-Hafez, 2015).
Antitumor and Cytotoxic Activities
The compound and its derivatives have been explored for their cytotoxic activities against various cancer cell lines, showing potential as anticancer agents. Some derivatives synthesized from the base structure have demonstrated significant cytotoxic effects on human liver and breast cancer cell lines (Z. Kökbudak et al., 2020; M. Kadah, 2016).
Anti-inflammatory and Analgesic Activities
Several studies have synthesized derivatives showing significant anti-inflammatory and analgesic activities. These compounds could be potential leads for developing new drugs with reduced ulcerogenic effects, compared to standard drugs like indomethacin and acetylsalicylic acid (Abdel-Rhman B. A. El-Gazzar et al., 2007; V. Alagarsamy et al., 2006).
Properties
IUPAC Name |
2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-11(2)6-8-25-19(27)17-16(13-5-4-7-21-18(13)30-17)23-20(25)29-10-15(26)22-14-9-12(3)28-24-14/h4-5,7,9,11H,6,8,10H2,1-3H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGJJPGWAMLLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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